An In-depth Technical Guide on the Core Structure of Benzyl-PEG2-MS
An In-depth Technical Guide on the Core Structure of Benzyl-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the chemical structure and properties of Benzyl-PEG2-MS. It is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize PEG linkers in their work. This guide will cover the molecular composition, structural features, and relevant physicochemical properties of Benzyl-PEG2-MS, a heterobifunctional linker commonly employed in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras).
Introduction to Benzyl-PEG2-MS
Benzyl-PEG2-MS, with the CAS Number 150272-33-6, is a specialized chemical linker molecule.[] Its structure is designed to be heterobifunctional, meaning it possesses two different reactive ends, which allows for the sequential conjugation of different molecular entities. This characteristic makes it a valuable tool in the field of bioconjugation and drug development, particularly in the construction of PROTACs.[][2] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to target and eliminate disease-causing proteins.[3] The linker component of a PROTAC, for which Benzyl-PEG2-MS can be used, is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.[3]
Molecular Structure and Components
The systematic IUPAC name for Benzyl-PEG2-MS is 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate . An analysis of its name reveals the three primary components of its structure:
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Benzyl Group (C₆H₅CH₂-): This functional group serves as a protective group for the terminal alcohol of the PEG linker. The benzyl group can be removed under specific chemical conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group. This protective nature allows for selective reactions at the other end of the molecule.
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Polyethylene Glycol Linker (-PEG2-): This section of the molecule consists of two repeating ethylene glycol units (-OCH₂CH₂-)₂. The PEG linker is hydrophilic, which can enhance the aqueous solubility of the final conjugate molecule. The length of the PEG chain is a critical parameter in the design of molecules like PROTACs, as it dictates the spatial relationship between the two connected ligands.
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Methanesulfonyl Group (CH₃SO₂- or Ms): Attached to the other end of the PEG linker, the methanesulfonyl group, commonly referred to as a mesylate, is an excellent leaving group in nucleophilic substitution reactions. This makes the "MS" end of the molecule highly reactive towards nucleophiles such as amines, thiols, or hydroxyl groups, facilitating the covalent attachment of a desired ligand.
The interconnectedness of these components results in a linear molecule with distinct chemical functionalities at each terminus.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl-PEG2-MS is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 150272-33-6 | |
| Molecular Formula | C₁₂H₁₈O₅S | |
| Molecular Weight | 274.33 g/mol | |
| Appearance | Transparent Liquid | |
| Purity | ≥95% | |
| Storage Conditions | Store at 2-8°C or -20°C for long-term storage | |
| Solubility | Soluble in various organic solvents. To increase solubility in some solvents, warming to 37°C and sonication may be applied. |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of Benzyl-PEG2-MS are proprietary and can vary between manufacturers, the general synthetic strategy involves the reaction of benzyl-PEG2-alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.
The reactivity of Benzyl-PEG2-MS is dictated by its two terminal functional groups. The methanesulfonyl end readily undergoes nucleophilic substitution, making it the primary site for conjugation. The benzyl-protected alcohol on the other end is stable under many reaction conditions but can be deprotected when needed to expose a hydroxyl group for further functionalization.
Applications in Drug Development
The primary application of Benzyl-PEG2-MS is as a linker in the synthesis of PROTACs. The design and synthesis of PROTACs require a modular approach where a target-binding ligand and an E3 ligase-binding ligand are joined by a linker. Benzyl-PEG2-MS is a suitable candidate for this purpose due to its defined length, hydrophilicity, and bifunctional nature.
The use of linkers like Benzyl-PEG2-MS is a critical aspect of modern drug discovery and chemical biology, enabling the creation of molecules with novel mechanisms of action.
Experimental Protocols and Further Research
Detailed experimental protocols involving Benzyl-PEG2-MS are highly specific to the research context and the particular molecules being synthesized. Such protocols are typically found within the methods sections of peer-reviewed scientific publications where this linker has been utilized. A general procedure for the synthesis of a related compound, benzyl methanesulfonate, involves the reaction of benzyl alcohol with mesyl chloride and triethylamine in a suitable solvent like chloroform or methylene chloride.
For researchers interested in utilizing Benzyl-PEG2-MS, it is recommended to consult the primary literature for specific examples of its use in the synthesis of molecules analogous to their research goals.
Logical Relationship of Components
The structural arrangement of Benzyl-PEG2-MS is logical for its function as a heterobifunctional linker. The components are arranged to provide distinct reactivity at each end, with a central spacer that influences the physicochemical properties of the overall molecule.
Caption: A diagram illustrating the functional components of Benzyl-PEG2-MS.
Conclusion
Benzyl-PEG2-MS is a well-defined heterobifunctional linker with significant applications in drug development and chemical biology, most notably in the synthesis of PROTACs. Its structure, comprising a benzyl protecting group, a hydrophilic PEG spacer, and a reactive methanesulfonyl group, provides the necessary chemical handles for the controlled assembly of complex bioactive molecules. Understanding the structure and properties of Benzyl-PEG2-MS is crucial for its effective application in the laboratory.
